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2-Chloro-3-hydroxy-5-methoxypyridine
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Overview
Description
2-Chloro-3-hydroxy-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H6ClNO2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of chlorine, hydroxyl, and methoxy groups on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxy-5-methoxypyridine typically involves the chlorination of 3-hydroxy-5-methoxypyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{3-Hydroxy-5-methoxypyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 3-hydroxy-5-methoxypyridine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 2-chloro-3-methoxy-5-pyridone.
Reduction: Formation of 3-hydroxy-5-methoxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-hydroxy-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxy-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Chloro-3-hydroxypyridine
- 2-Chloro-5-methoxypyridine
- 3-Hydroxy-5-methoxypyridine
Comparison: 2-Chloro-3-hydroxy-5-methoxypyridine is unique due to the presence of both hydroxyl and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound offers a distinct combination of properties that make it valuable for specific applications in research and industry.
Biological Activity
2-Chloro-3-hydroxy-5-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and antifungal properties. This compound is utilized in various scientific research applications, particularly in medicinal chemistry and agrochemical development. Understanding its biological activity is crucial for exploring its therapeutic potential and industrial applications.
This compound has a unique structure characterized by the presence of both hydroxyl and methoxy groups on the pyridine ring, which significantly influence its chemical reactivity and biological activity. The compound can be synthesized through chlorination of 3-hydroxy-5-methoxypyridine using thionyl chloride under reflux conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the chlorine atom may engage in halogen bonding. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0195 - 0.039 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Studies have demonstrated that it inhibits the growth of various fungi, including Candida species, with MIC values comparable to those of established antifungal agents .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antibacterial Activity : A study demonstrated that this compound effectively inhibited the growth of S. aureus and E. coli within 8 hours of exposure, indicating rapid bactericidal action .
- Fungal Inhibition : Another research focused on its antifungal efficacy against C. albicans, revealing potent inhibitory effects that suggest potential use in treating fungal infections.
Applications in Research and Industry
This compound is not only significant in academic research but also holds promise in industrial applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceuticals targeting infectious diseases.
- Agrochemical Production : The compound is utilized in developing agrochemicals aimed at improving crop protection against microbial pathogens.
Properties
Molecular Formula |
C6H6ClNO2 |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-chloro-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 |
InChI Key |
GNQSOQWVMLINMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)O |
Origin of Product |
United States |
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